2-Methyl-2-(trifluoromethyl)piperidine
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Overview
Description
2-Methyl-2-(trifluoromethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group, known for its electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-(trifluoromethyl)-2-ethylphosphonate with suitable amines under basic conditions can yield the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
2-Methyl-2-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)piperidine: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
2-Methyl-2-(trifluoromethyl)piperidine is unique due to the presence of both a methyl and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where other piperidine derivatives may not be as effective .
Properties
Molecular Formula |
C7H12F3N |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-methyl-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-6(7(8,9)10)4-2-3-5-11-6/h11H,2-5H2,1H3 |
InChI Key |
NFFXKDZICOQUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN1)C(F)(F)F |
Origin of Product |
United States |
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